JH-X-119-01 is a selective inhibitor of interleukin-1 receptor-associated kinase 1, known for its potent biochemical activity against this target. Developed as a derivative from the dual IRAK1/JNK inhibitor THZ-2-118, JH-X-119-01 was engineered to enhance selectivity for IRAK1 while minimizing off-target effects, particularly on IRAK4. The compound has shown significant potential in various preclinical studies, demonstrating efficacy in models of inflammatory diseases and cancers.
The compound was developed through a collaborative effort in medicinal chemistry, with foundational work published in several peer-reviewed articles detailing its synthesis, characterization, and biological evaluation. Key studies include those by Hatcher et al. and others that focus on IRAK1's role in inflammatory signaling pathways and the therapeutic implications of its inhibition .
JH-X-119-01 is classified as a small molecule inhibitor specifically targeting kinases involved in inflammatory responses. Its primary therapeutic interest lies within oncology and immunology, particularly concerning diseases characterized by aberrant IRAK1 signaling.
The synthesis of JH-X-119-01 involves several key steps that integrate structural features from its parent compounds. The compound is synthesized through a multi-step process that includes:
The final product demonstrates an apparent inhibitory concentration (IC50) of approximately 9 nM for IRAK1, with no significant inhibition of IRAK4 observed at concentrations up to 10 μM. This selectivity is achieved through careful structural modifications aimed at enhancing binding affinity while reducing off-target interactions .
JH-X-119-01 features a unique molecular structure that allows for selective binding to IRAK1. The compound contains an acrylamide moiety that facilitates covalent attachment to cysteine residues within the kinase domain.
The molecular formula of JH-X-119-01 is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. Structural analysis reveals that it predominantly binds to cysteine residue C302 in IRAK1, with minimal interaction at C307 .
JH-X-119-01 primarily reacts with cysteine residues in the active site of IRAK1, forming a stable covalent bond. This reaction is critical for its mechanism of action as it leads to irreversible inhibition of the kinase.
The covalent modification was confirmed through liquid chromatography-mass spectrometry analysis, which demonstrated that JH-X-119-01 predominantly labels C302 (approximately 95%) compared to C307 (about 5%). This selective labeling underscores the compound's design focus on enhancing selectivity while maintaining potency .
JH-X-119-01 inhibits IRAK1 by forming a covalent bond with specific cysteine residues, thereby preventing its activation and subsequent downstream signaling involved in inflammatory responses.
In preclinical studies, JH-X-119-01 has been shown to reduce cytokine production in response to lipopolysaccharide stimulation in macrophages, indicating its potential effectiveness in controlling excessive inflammatory responses .
JH-X-119-01 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications to the warhead significantly impact potency, highlighting the importance of covalent interactions for biological activity .
JH-X-119-01 has several promising applications:
JH-X-119-01 functions as a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 through irreversible modification of Cysteine 302 (C302) within the kinase domain. Intact protein mass spectrometry and nanoflow liquid chromatography-tandem mass spectrometry analyses confirmed that JH-X-119-01 forms a covalent bond specifically with C302, with approximately 95% of the compound bound at this residue compared to only 5% at the alternative Cysteine 307 (C307) site. This covalent modification results in permanent inactivation of Interleukin-1 Receptor-Associated Kinase 1 kinase function, as demonstrated by biochemical assays showing concentration-dependent inhibition with a half-maximal inhibitory concentration of 9 nanomolar. The irreversible mechanism was further substantiated through comparison with a reversible analog (compound 5, featuring a propyl amide instead of the acrylamide warhead), which exhibited a 25-fold reduction in potency against Interleukin-1 Receptor-Associated Kinase 1 [1].
The exceptional selectivity of JH-X-119-01 for Interleukin-1 Receptor-Associated Kinase 1 over Interleukin-1 Receptor-Associated Kinase 4 (>1,000-fold) is primarily attributed to structural differences surrounding the targeted cysteine residue. While Interleukin-1 Receptor-Associated Kinase 1 possesses a solvent-accessible C302 within its ATP-binding pocket, the homologous position in Interleukin-1 Receptor-Associated Kinase 4 is occupied by a non-reactive serine residue. Furthermore, Interleukin-1 Receptor-Associated Kinase 4 contains a cysteine at position 345, but this residue resides in a distinct structural environment that prevents productive interaction with JH-X-119-01's acrylamide warhead. Kinome-wide selectivity profiling using the KINOMEScan platform at 1 micromolar concentration revealed an exceptional selectivity score of S(10) = 0.01, confirming minimal off-target interactions across the human kinome. This high selectivity extends to pseudokinases Interleukin-1 Receptor-Associated Kinase 2 and Interleukin-1 Receptor-Associated Kinase 3 (Interleukin-1 Receptor-Associated Kinase-M), which lack catalytic activity and do not possess the structural prerequisites for JH-X-119-01 binding [1] [3].
Table 1: Selectivity Profile of JH-X-119-01 Across Interleukin-1 Receptor-Associated Kinase Family Members
Kinase | Catalytic Activity | JH-X-119-01 IC₅₀ | Key Structural Determinant |
---|---|---|---|
Interleukin-1 Receptor-Associated Kinase 1 | Active | 9 nM | Cysteine 302 accessible in ATP pocket |
Interleukin-1 Receptor-Associated Kinase 4 | Active | >10 µM | Serine at homologous position; Cysteine 345 in non-reactive environment |
Interleukin-1 Receptor-Associated Kinase 2 (IRAK2) | Pseudokinase | No inhibition | Lacks catalytic activity and binding pocket |
Interleukin-1 Receptor-Associated Kinase 3 (IRAK-M) | Pseudokinase | No inhibition | Lacks catalytic activity and binding pocket |
Despite its high selectivity, JH-X-119-01 demonstrates off-target inhibition against two kinases: YSK4 (IC₅₀ = 57 nanomolar) and MEK3. Biochemical characterization confirmed the YSK4 inhibition potency, while assessment of MEK3 was limited by commercial assay availability at the time of reporting. Structural analysis revealed that neither YSK4 nor MEK3 possesses cysteine residues homologous to C302 of Interleukin-1 Receptor-Associated Kinase 1. This suggests that JH-X-119-01 interacts with these off-target kinases through reversible binding mechanisms rather than the irreversible covalent modification characteristic of its Interleukin-1 Receptor-Associated Kinase 1 inhibition. Importantly, gene expression analyses confirmed minimal YSK4 expression in relevant B-cell malignancies and healthy donor peripheral blood B-cells, suggesting limited physiological relevance of this off-target interaction in hematological contexts [1].
JH-X-119-01 effectively disrupts Nuclear Factor Kappa B activation by interfering with the phosphorylation and degradation of Inhibitor of Nuclear Factor Kappa B Alpha. In lipopolysaccharide-stimulated macrophages, JH-X-119-01 significantly decreased phosphorylation of Nuclear Factor Kappa B components, preventing their nuclear translocation and subsequent activation of pro-inflammatory gene transcription. This inhibition occurs downstream of Interleukin-1 Receptor-Associated Kinase 1's role in the Toll-Like Receptor/Interleukin-1 Receptor signaling cascade, where activated Interleukin-1 Receptor-Associated Kinase 1 normally facilitates Tumor Necrosis Factor Receptor-Associated Factor 6-mediated activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex. The compound's specific effect on this pathway was demonstrated through comparative studies with non-selective Interleukin-1 Receptor-Associated Kinase 1/4 inhibitors, where JH-X-119-01 selectively inhibited Interleukin-1 Receptor-Associated Kinase 1 phosphorylation without affecting Interleukin-1 Receptor-Associated Kinase 4 activation [2] [4].
Through its inhibition of Nuclear Factor Kappa B and other downstream signaling pathways, JH-X-119-01 effectively suppresses the production of multiple pro-inflammatory cytokines, including Interleukin-6 and Tumor Necrosis Factor Alpha. In cellular models, JH-X-119-01 reduced both messenger RNA expression and protein secretion of these cytokines in lipopolysaccharide-stimulated macrophages. This cytokine suppression translated to in vivo efficacy in lipopolysaccharide-challenged mice, where JH-X-119-01 administration significantly decreased levels of Tumor Necrosis Factor Alpha and Interferon Gamma in peritoneal macrophages. The reduction in pro-inflammatory mediators contributed to improved survival outcomes and decreased immunopathology in septic mice. Notably, the compound preserved macrophage viability more effectively than non-selective Interleukin-1 Receptor-Associated Kinase 1/4 inhibitors, which induced apoptosis through reduction of anti-apoptotic B-Cell Lymphoma 2 and Myeloid Cell Leukemia 1 protein levels [2] [4].
Table 2: Effects of JH-X-119-01 on Pro-inflammatory Mediators in Experimental Systems
Mediator | Effect of JH-X-119-01 | Experimental System | Functional Consequence |
---|---|---|---|
Nuclear Factor Kappa B phosphorylation | Decreased | Lipopolysaccharide-stimulated macrophages | Inhibition of nuclear translocation |
Interleukin-6 production | Reduced mRNA and protein | Lipopolysaccharide-stimulated macrophages | Attenuated inflammatory response |
Tumor Necrosis Factor Alpha production | Reduced mRNA and protein | Lipopolysaccharide-stimulated macrophages | Attenuated inflammatory response |
Interferon Gamma production | Reduced | Peritoneal macrophages in septic mice | Decreased systemic inflammation |
Inhibitor of Nuclear Factor Kappa B Alpha phosphorylation | Inhibited | Lipopolysaccharide-stimulated macrophages | Blocked Nuclear Factor Kappa B activation |
JH-X-119-01 exerts its primary therapeutic effects by specifically disrupting the Myeloid Differentiation Primary Response 88-dependent signaling cascade downstream of Toll-Like Receptor and Interleukin-1 Receptor activation. Upon ligand binding to these receptors, Myeloid Differentiation Primary Response 88 recruits Interleukin-1 Receptor-Associated Kinase 4, which subsequently phosphorylates and activates Interleukin-1 Receptor-Associated Kinase 1. JH-X-119-01 covalently inhibits activated Interleukin-1 Receptor-Associated Kinase 1, preventing its dissociation from the receptor complex and subsequent interaction with Tumor Necrosis Factor Receptor-Associated Factor 6. This disruption halts the formation of signaling complexes essential for downstream pathway activation, including Nuclear Factor Kappa B, Mitogen-Activated Protein Kinase, and Interferon Regulatory Factor pathways. The critical position of Interleukin-1 Receptor-Associated Kinase 1 within this cascade makes JH-X-119-01 particularly effective in malignancies driven by Myeloid Differentiation Primary Response 88 mutations, such as Waldenström's macroglobulinemia and Activated B-Cell-like Diffuse Large B-Cell Lymphoma, where it demonstrates cytotoxic effects at single-digit micromolar concentrations and synergistic activity with Bruton's Tyrosine Kinase inhibitors [1] [3] [4].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0